molecular formula C11H10F3NO3 B187967 Methyl 2-(3-(trifluoromethyl)benzamido)acetate CAS No. 131648-66-3

Methyl 2-(3-(trifluoromethyl)benzamido)acetate

Cat. No.: B187967
CAS No.: 131648-66-3
M. Wt: 261.2 g/mol
InChI Key: BSCPQOKDXQXMTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(trifluoromethyl)benzamido)acetate typically involves the reaction of 3-(trifluoromethyl)benzoic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM)
  • Temperature: Room temperature
  • Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(trifluoromethyl)benzamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

    Reduction: LiAlH4 in tetrahydrofuran (THF)

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH)

Major Products Formed

    Oxidation: 3-(trifluoromethyl)benzoic acid derivatives

    Reduction: Alcohol derivatives of the original ester

    Substitution: Various amide or ester derivatives depending on the nucleophile used

Mechanism of Action

Properties

IUPAC Name

methyl 2-[[3-(trifluoromethyl)benzoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-18-9(16)6-15-10(17)7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCPQOKDXQXMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336265
Record name Methyl 2-(3-(trifluoromethyl)benzamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131648-66-3
Record name Methyl 2-(3-(trifluoromethyl)benzamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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